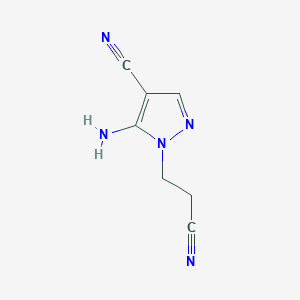

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyanoethyl substituent at the N1 position and a nitrile group at the C4 position. The presence of both amino and nitrile groups enhances its reactivity, enabling participation in cyclocondensation and nucleophilic substitution reactions .

Propriétés

IUPAC Name |

5-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-2-1-3-12-7(10)6(4-9)5-11-12/h5H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTAOBOPHUBPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319291 | |

| Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-30-7 | |

| Record name | NSC343531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

- Hydrazine Activation : 2-Cyanoethyl hydrazine reacts with an aldehyde (e.g., formaldehyde) to form a hydrazone intermediate.

- Michael Addition : Malononitrile undergoes nucleophilic addition to the hydrazone’s α,β-unsaturated system.

- Cyclization : Intramolecular cyclization yields the pyrazole ring, with simultaneous incorporation of the 4-cyano group.

- Amination : The 5-amino group is introduced via hydrolysis or remains intact depending on reaction conditions.

Optimization Insights :

- Solvent Systems : Ethanol-water mixtures (1:1) at 55°C enhance solubility and reaction kinetics.

- Catalysts : Copper iodide (CuI) supported on layered double hydroxides (LDH) improves regioselectivity and reduces side products.

Example Protocol :

2-Cyanoethyl hydrazine (1 mmol), malononitrile (1 mmol), and formaldehyde (1 mmol)

are stirred in EtOH:H2O (1:1, 5 mL) with LDH@PTRMS@DCMBA@CuI (50 mg) at 55°C for 6 h.

Yield: 78%.

Catalytic Synthesis Using Modified Layered Double Hydroxides (LDH)

Green chemistry approaches utilize modified LDH catalysts to streamline pyrazole formation. This method minimizes waste and avoids toxic solvents.

Key Steps:

- Catalyst Preparation : LDH is functionalized with copper iodide and organic ligands to enhance surface activity.

- One-Pot Cyclocondensation : 2-Cyanoethyl hydrazine, malononitrile, and an aldehyde react in aqueous ethanol under mild conditions.

Advantages :

- High regioselectivity (>95%) for the 1-(2-cyanoethyl) substituent.

- Recyclable catalyst with retained activity over four cycles.

Data Table : Comparison of LDH Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | 55 | 6 | 78 |

| Unmodified LDH | 55 | 12 | 42 |

Mechanochemical Synthesis via Ball Milling

Solid-state mechanochemistry enables solvent-free synthesis, ideal for scale-up. This method employs azo-linked aldehydes and functionalized magnetic nanoparticles (Fe3O4@SiO2@Tannic acid).

Procedure:

- Ball Milling : 2-Cyanoethyl hydrazine, malononitrile, and an azo-aldehyde are milled with Fe3O4@SiO2@Tannic acid (20 Hz, 25°C).

- Cyclization : The mechanical energy promotes rapid cyclization within 30–60 minutes.

Benefits :

- No solvent required, reducing environmental impact.

- Short reaction times (30–90 min) and high yields (82–90%).

Example :

Azo-salicylaldehyde (1 mmol), 2-cyanoethyl hydrazine (1 mmol), malononitrile (1 mmol),

and Fe3O4@SiO2@Tannic acid (0.1 g) are ball-milled at 20 Hz for 45 min.

Yield: 85%.

Post-Synthetic Modification of Pyrazole Intermediates

Functionalization of pre-formed pyrazole cores offers an alternative route.

Stepwise Approach:

- Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile : From phenylhydrazine and malononitrile.

- Alkylation : Introduce the 2-cyanoethyl group via nucleophilic substitution using acrylonitrile.

Reaction Conditions :

Limitations :

- Requires purification after alkylation to remove unreacted intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the cyano or carbonitrile groups to amines or other functional groups.

Substitution: This reaction can replace one of the substituents on the pyrazole ring with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as an antibacterial and anticancer agent :

- Antibacterial Activity : Research published in Arch Pharm Res demonstrated that derivatives of the pyrazole ring structure exhibit significant antibacterial effects. For instance, 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile showed notable inhibition against Pseudomonas aeruginosa with an inhibition zone of 20 mm.

- Anticancer Potential : In vitro studies suggest this compound may inhibit critical signaling pathways associated with cancer cell proliferation. It has shown effectiveness against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) by interfering with kinase activity involved in cancer progression .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Heterocycles : It is utilized to create more complex structures through various chemical transformations such as oxidation, reduction, and substitution reactions. This versatility allows chemists to design new compounds with tailored properties for pharmaceuticals and materials science .

Industrial Applications

The compound may find applications in the production of specialized materials:

- Polymers and Coatings : Due to its unique chemical structure, it can be incorporated into polymer matrices or coatings that require specific mechanical or chemical properties. This aspect is still under exploration but holds promise for future industrial applications .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various pyrazole derivatives against different bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole A | Staphylococcus aureus | 15 |

| Pyrazole B | Escherichia coli | 18 |

| 5-Amino Compound | Pseudomonas aeruginosa | 20 |

This data underscores the potential of pyrazole derivatives in developing new antibacterial agents.

Anticancer Activity Assessment

In another study, derivatives of this compound were tested against several human tumor cell lines. The results indicated potent inhibition of tumor growth, suggesting that this compound could be a candidate for further development in anticancer therapies .

Mécanisme D'action

The mechanism by which 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The table below compares 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile with key analogues, emphasizing substituent effects on melting points (m.p.) and spectral features:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing groups (e.g., 2,4-dinitrophenyl in 4a and 4e) exhibit lower melting points compared to those with electron-donating groups (e.g., 4-methoxyphenyl in 4a). This trend correlates with reduced crystal lattice stability due to steric and electronic effects .

- Spectral Signatures: The nitrile (CN) stretch in IR spectra appears near 2228–2296 cm⁻¹, consistent across analogues. Nitro (NO₂) groups show symmetric stretching at ~1335 cm⁻¹ .

Activité Biologique

5-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its chemical reactivity and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound can be synthesized through various methods, often involving reactions with cyano and carbonitrile groups. The compound is characterized by its ability to undergo several chemical transformations, including oxidation and reduction, which can modify its biological properties .

Synthesis Overview

The synthesis typically involves:

- Starting Materials : 2-cyanoethyl derivatives and pyrazole precursors.

- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Yield : Yields of synthesized compounds can range from 47% to 93%, depending on the reaction conditions used .

The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially including enzyme inhibition and receptor binding. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may exhibit antibacterial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, have shown significant antimicrobial activity against various bacterial strains. For instance, studies have reported moderate to high inhibition rates against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, compounds related to this compound have been tested for their ability to inhibit kinases involved in cancer progression .

Study 1: Antibacterial Efficacy

A study published in Arch Pharm Res evaluated the antimicrobial activity of various pyrazole derivatives. The results demonstrated that compounds incorporating the pyrazole ring structure exhibited significant antibacterial effects, particularly when functionalized with cyano groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole A | Staphylococcus aureus | 15 |

| Pyrazole B | Escherichia coli | 18 |

| 5-Amino Compound | Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

Research conducted on pyrazole derivatives highlighted their potential as anticancer agents. The study focused on the inhibition of specific kinases associated with tumor growth. Results indicated that modifications to the pyrazole structure could enhance cytotoxicity against cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | MCF-7 (Breast) | 12 |

| Pyrazole B | HeLa (Cervical) | 8 |

| 5-Amino Compound | A549 (Lung) | 10 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:

Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated nitriles or esters to form the pyrazole core.

Functionalization : Introducing the 2-cyanoethyl group via alkylation or nucleophilic substitution. For example, describes a two-step synthesis using DMF as a solvent and X-ray diffraction for structural validation .

Characterization : Confirmed via IR (C≡N stretch ~2200 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6–8 ppm), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Using MoKα radiation (λ = 0.71073 Å) on a Bruker CCD detector ( details parameters: a = 4.82 Å, b = 11.26 Å, c = 14.56 Å, β = 95.28°, space group P2₁/c) .

- Hydrogen Bonding : N–H⋯N (R₂²(12) motif) and C–H⋯Cl interactions (in chloroethyl analogs) form dimers and chains, stabilizing the lattice .

- Software : SHELX suite for structure solution (SHELXS) and refinement (SHELXL) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ ~3237 cm⁻¹, C≡N ~2296 cm⁻¹) .

- NMR : ¹H NMR resolves pyrazole protons (e.g., NH₂ at δ 9.67 ppm), while ¹³C NMR confirms cyano (114–115 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ at m/z 134.0335 for related analogs) .

Advanced Research Questions

Q. How are crystallographic disorders in pyrazole derivatives resolved, and what software tools are essential?

- Methodological Answer :

- Disorder Handling : Partial occupancy refinement in SHELXL, guided by electron density maps (e.g., resolved anisotropic displacement parameters for non-H atoms) .

- Validation Tools : PARST for mean-plane calculations and ORTEP for molecular visualization .

- Challenges : Thermal motion in flexible substituents (e.g., cyanoethyl) may require TLS parameterization .

Q. How do substituents (e.g., cyanoethyl vs. chloroethyl) influence intermolecular interactions and supramolecular assembly?

- Methodological Answer :

- Comparative Analysis : Chloroethyl analogs ( ) exhibit C–H⋯Cl interactions (3.34 Å), while cyanoethyl derivatives may form weaker C–H⋯N≡C bonds .

- Impact on Packing : Stronger N–H⋯N interactions in amino-pyrazoles lead to dimeric motifs, whereas bulky substituents disrupt stacking .

- Table :

| Substituent | Interaction Type | Distance (Å) | Motif |

|---|---|---|---|

| 2-Chloroethyl | C–H⋯Cl | 3.34 | Chain (b-axis) |

| 2-Cyanoethyl | C–H⋯N≡C | ~3.5 (estimated) | Dimer |

Q. How can contradictory biological activity data (e.g., anticancer vs. anti-inflammatory) be reconciled across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modifying substituents alters target selectivity. For example, trifluoromethyl groups enhance COX-2 inhibition, while nitro groups improve antiproliferative activity () .

- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons using doxorubicin as a reference) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like 5-LOX or EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.